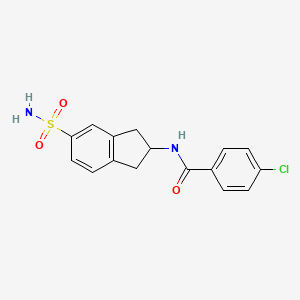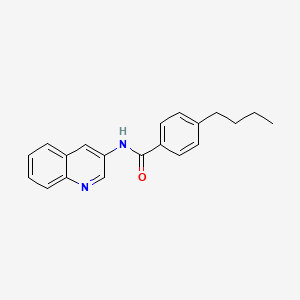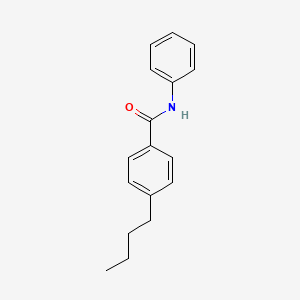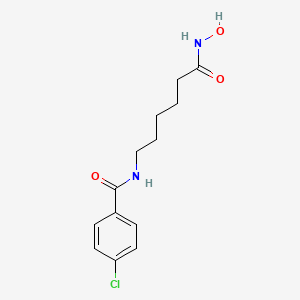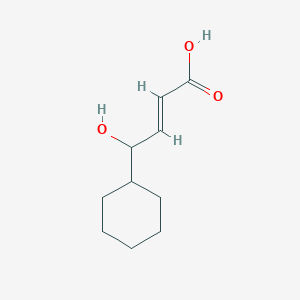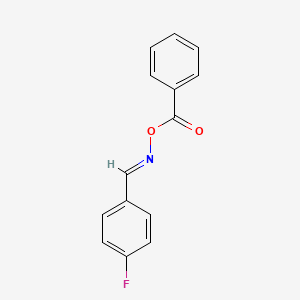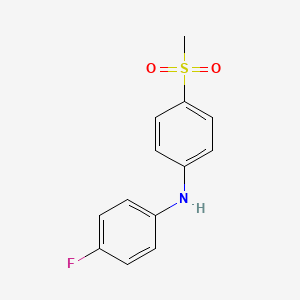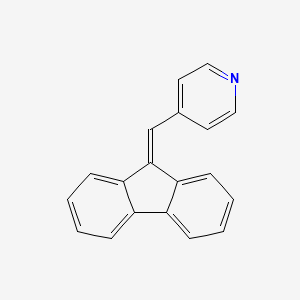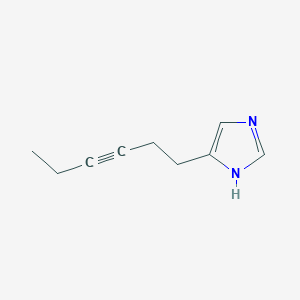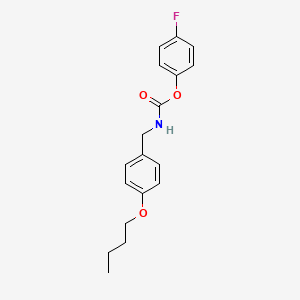
4-Fluorophenyl 4-butoxybenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 4-butoxybenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorophenyl group and a butoxybenzyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Fluorophenyl-4-butoxybenzylcarbamate erfolgt typischerweise durch die Reaktion von 4-Fluorphenylisocyanat mit 4-Butoxybenzylalkohol. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan und eines Katalysators wie Triethylamin durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann mit Standardtechniken wie Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab kann die Synthese optimiert werden, indem kontinuierliche Strömungsreaktoren eingesetzt werden, die eine bessere Kontrolle über die Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen. Der Einsatz von automatisierten Systemen kann die Effizienz des Produktionsprozesses ebenfalls verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Fluorophenyl-4-butoxybenzylcarbamate kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erzielt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylposition.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Carbamaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle eingesetzt.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere für Fettsäureamidhydrolase (FAAH).
Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als entzündungshemmendes Mittel.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. verbesserte thermische Stabilität.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Fluorophenyl-4-butoxybenzylcarbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel bindet es als FAAH-Inhibitor an die aktive Stelle des Enzyms und verhindert so die Hydrolyse von Fettsäureamiden. Dies führt zu erhöhten Spiegeln von Endocannabinoiden, die verschiedene physiologische Prozesse modulieren können .
Wirkmechanismus
The mechanism of action of 4-fluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluorbenzylamin: Teilt die Fluorphenylgruppe, unterscheidet sich aber in seinen funktionellen Gruppen und der Gesamtstruktur.
4-Fluorphenylessigsäure: Enthält die Fluorphenylgruppe, hat aber eine Carbonsäure-Funktionelle Gruppe anstelle eines Carbamats.
4-(4-Fluorbenzyl)piperidin: Enthält eine Fluorphenylgruppe, die an einen Piperidinring gebunden ist.
Einzigartigkeit
4-Fluorophenyl-4-butoxybenzylcarbamate ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm eine distinkte chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, FAAH zu inhibieren, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C18H20FNO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(4-fluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C18H20FNO3/c1-2-3-12-22-16-8-4-14(5-9-16)13-20-18(21)23-17-10-6-15(19)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,20,21) |
InChI-Schlüssel |
BVPXJSVMJYBIRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


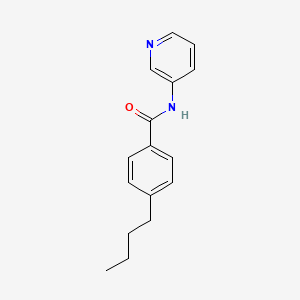
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)
